FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent)

Vue d'ensemble

Description

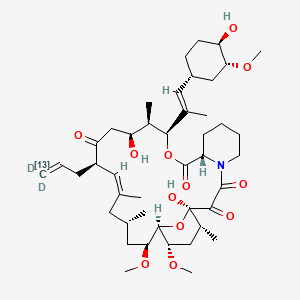

FK-506-13C-d2 contains two deuterium atoms located on the carbon-13 bond. It is intended for use as an internal standard for the quantification of FK-506 by GC- or LC-MS. FK-506 is a potent, clinically-useful immunosuppressant in the same molecular class as cyclosporin A and rapamycin. Its mechanism of action involves the formation of a high affinity complex (Ki = 0.2 nM) with FK-506 Binding Protein 12 (FKBP12). This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin, leading to disruption of T cell activation. The physiological effects of FK-506 also include regulation of nitric oxide neurotoxicity, neurotransmitter release, and regulation of Ca2+ release via the ryanodine and inositol-(1,4,5)-trisphosphate (IP3) receptors. In the latter case, FKBP12 forms a tight complex with both ryanodine and IP3 receptors which can be disrupted by FK-506, thereby rendering the receptors “leaky” to Ca2+.

FK-506- Its mechanism of action involves the formation of a high affinity complex (Ki = 0.2 nM) with FK-506 Binding Protein 12 (FKBP12). This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin, leading to disruption of T cell activation. The physiological effects of FK-506 also include regulation of nitric oxide neurotoxicity, neurotransmitter release, and regulation of Ca In the latter case, FKBP12 forms a tight complex with both ryanodine and IP3 receptors which can be disrupted by FK-506, thereby rendering the receptors “leaky” to Ca2+.

Mécanisme D'action

Target of Action

The primary target of Tacrolimus is the FK506 binding protein (FKBP12) . This protein is an immunophilin, a class of proteins that play a role in immune response .

Mode of Action

Tacrolimus forms a high affinity complex with FKBP12 . This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin , leading to disruption of T cell activation .

Biochemical Pathways

The inhibition of calcineurin disrupts several biochemical pathways. It inhibits calcium-dependent events, such as interleukin-2 gene transcription , nitric oxide synthase activation , cell degranulation , and apoptosis . Additionally, Tacrolimus also regulates nitric oxide neurotoxicity , neurotransmitter release , and regulation of Ca 2+ release via the ryanodine and inositol- (1,4,5)- trisphosphate (IP 3) receptors .

Result of Action

The result of Tacrolimus action is the disruption of T cell activation . This makes it a potent immunosuppressant, useful in preventing organ transplant rejection .

Analyse Biochimique

Biochemical Properties

FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) acts by reducing peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex . This FKBP12-FK506 complex inhibits calcineurin, which inhibits T-lymphocyte signal transduction and IL-2 transcription .

Cellular Effects

FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) has a major impact on T lymphocytes. It inhibits T cell activation and cell proliferation via suppressing production of growth factor interleukin 2 (IL-2) and subsequent downregulation of IL-2 receptor on the cell surface .

Molecular Mechanism

The molecular mechanism of FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) involves the formation of a complex with the immunophilin FKBP-12 . This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin, leading to disruption of T cell activation . The physiological effects of FK-506 also include regulation of nitric oxide neurotoxicity, neurotransmitter release, and regulation of Ca 2+ release via the ryanodine and inositol- (1,4,5)- trisphosphate (IP 3) receptors .

Temporal Effects in Laboratory Settings

It is known that the compound has a significant impact on T cell activation and IL-2 transcription .

Dosage Effects in Animal Models

It is known that the compound is a potent immunosuppressant and is widely used to prevent organ transplant rejection .

Metabolic Pathways

The metabolic pathways of FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) involve the formation of a complex with the immunophilin FKBP-12 . This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin .

Subcellular Localization

It is known that the compound forms a complex with the immunophilin FKBP-12, which is found in the cytoplasm of cells .

Applications De Recherche Scientifique

Immunosuppressive Therapy in Organ Transplantation

Tacrolimus is a cornerstone in immunosuppressive regimens for solid organ transplants, particularly kidney and liver transplants. Its mechanism involves inhibiting T-cell activation by blocking interleukin-2 transcription, which is critical for preventing organ rejection.

Key Findings:

- A study comparing tacrolimus with cyclosporin A (another immunosuppressant) demonstrated significantly lower rates of acute rejection (19.6% vs. 37.3%) within the first six months post-transplantation .

- Long-term follow-up indicated that 62.1% of patients treated with tacrolimus were alive three years post-liver transplant compared to 41.6% for cyclosporin .

Table 1: Comparison of Tacrolimus and Cyclosporin A in Transplantation

| Parameter | Tacrolimus (%) | Cyclosporin A (%) |

|---|---|---|

| Acute Rejection (0-6 months) | 19.6 | 37.3 |

| Graft Loss (24 months) | 9.3 | 11.2 |

| Patient Survival (3 years) | 62.1 | 41.6 |

Machine Learning in Tacrolimus Dosing

Recent advancements have employed machine learning algorithms to optimize tacrolimus dosing, enhancing personalized medicine approaches. A study developed a Long Short-Term Memory (LSTM) model that predicted tacrolimus concentrations with high accuracy, leading to better patient outcomes .

Key Findings:

- Patients receiving doses predicted by the LSTM model had higher rates of therapeutic drug levels and shorter ICU stays compared to those on standard dosing protocols .

Applications in Autoimmune Disorders

Tacrolimus has shown promise beyond transplantation, particularly in treating autoimmune conditions such as lupus nephritis and skin disorders like psoriasis and atopic dermatitis.

Case Studies:

- In lupus nephritis patients, tacrolimus was associated with significant renal function preservation over a median follow-up of 7.1 years, showing a decline of only 6.8 mL/min/1.73 m² compared to control groups .

- Topical formulations of tacrolimus have been effective in managing inflammatory skin diseases, demonstrating significant efficacy with minimal side effects .

Pharmacological Profile and Side Effects

While tacrolimus is effective, it does carry risks of adverse effects such as nephrotoxicity and diabetes mellitus, which are more prevalent than with cyclosporin . The tolerability of tacrolimus improves at lower doses, making careful monitoring essential.

Table 2: Adverse Effects Associated with Tacrolimus

| Adverse Effect | Incidence (%) |

|---|---|

| Nephrotoxicity | Higher |

| Diabetes Mellitus | Higher |

| Hyperlipidemia | Moderate |

Propriétés

IUPAC Name |

(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJJXYPPXXYFBGM-OTZVSDQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C](=CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

807.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.